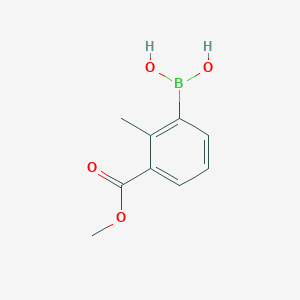

3-(Methoxycarbonyl)-2-methylphenylboronic acid

Description

BenchChem offers high-quality 3-(Methoxycarbonyl)-2-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxycarbonyl)-2-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methoxycarbonyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5,12-13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQQQFUIQMLXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451374-90-5 | |

| Record name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Methoxycarbonyl)-2-methylphenylboronic Acid

Introduction

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(Methoxycarbonyl)-2-methylphenylboronic acid has emerged as a particularly valuable reagent, distinguished by its unique substitution pattern that offers a confluence of steric and electronic properties. This guide provides an in-depth examination of its chemical properties, reactivity, and best practices for its application, moving beyond catalog data to deliver actionable insights for laboratory and process development settings.

Core Chemical and Physical Properties

A foundational understanding of a reagent's physical and chemical identity is the first step in its successful application. The data below represents a consolidation of verified specifications for 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

| Property | Data | Source(s) |

| CAS Number | 1451374-90-5 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 160 - 162 °C | [4] |

| Solubility | Soluble in methanol; slightly soluble in water | [4] |

The molecule's structure, featuring a boronic acid, a methyl group, and a methoxycarbonyl group on the phenyl ring, dictates its reactivity profile, which is dominated by its utility in carbon-carbon bond formation.

Reactivity and Synthetic Applications

The primary value of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is realized in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and advanced materials.[5][6][7] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5]

Experimental Protocol: A Self-Validating Workflow

The following protocol for a generalized Suzuki-Miyaura coupling is designed to be a self-validating system, where the rationale behind each step ensures a higher probability of success and reproducibility.

Step 1: Reaction Assembly

-

In a reaction vessel, combine 3-(Methoxycarbonyl)-2-methylphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

Causality & Expertise: The choice of base is critical. It activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] The use of excess boronic acid can help drive the reaction to completion, especially with less reactive halides. The catalyst, typically a Pd(0) species, is the engine of the cycle.

Step 2: Establishing an Inert Atmosphere

-

Seal the vessel and thoroughly degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes, or by using several freeze-pump-thaw cycles.

Trustworthiness: This step is non-negotiable. The Pd(0) catalyst is highly sensitive to oxygen and will be oxidized to an inactive state, halting the catalytic cycle. An inert atmosphere protects the catalyst's integrity throughout the reaction.

Step 3: Thermal Conditions and Monitoring

-

Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).

Causality & Expertise: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition. Continuous monitoring prevents the formation of degradation byproducts from excessive heating after the reaction has reached completion.

Step 4: Workup and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Trustworthiness: The aqueous workup removes the inorganic base and salts. Purification by chromatography is essential to isolate the desired biaryl product from unreacted starting materials, the boronic acid homocoupling byproduct, and residual catalyst.

Caption: A validated workflow for the Suzuki-Miyaura cross-coupling reaction.

Stability, Storage, and Handling

The utility of any reagent is directly tied to its stability. Boronic acids, while generally stable, require specific handling to prevent degradation.

Stability Considerations:

-

Dehydration: Like many boronic acids, this compound can undergo intermolecular dehydration upon prolonged heating or exposure to dehydrating conditions, forming a cyclic trimer known as a boroxine. This can impact stoichiometry and reactivity.

-

Protodeboronation: Under certain acidic or basic conditions, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This is generally less of a concern under standard Suzuki-Miyaura conditions.

Recommended Storage and Handling Protocol:

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated and under an inert atmosphere (argon or nitrogen) for long-term storage.[4][8]

-

Handling:

Caption: Logical relationship between handling protocols and reagent stability.

Analytical Characterization

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis. The following techniques are standard for the characterization of 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals in the aromatic region (approx. 7.0-8.0 ppm), a singlet for the methyl group (approx. 2.5 ppm), a singlet for the methoxy group (approx. 3.9 ppm), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the aromatic carbons, the methyl and methoxy carbons, the ester carbonyl carbon, and the carbon atom bonded to boron. |

| HPLC/UPLC | A primary peak corresponding to the main compound. This technique is also crucial for assessing purity and monitoring reaction progress. Methods are often developed using C18 columns. |

| FT-IR | Characteristic absorption bands for O-H stretching (boronic acid), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C bonds. |

| Mass Spec (ESI-MS) | Observation of the molecular ion [M-H]⁻ in negative mode or other adducts, confirming the molecular weight. Analysis can sometimes be challenging without derivatization.[13] |

References

-

Organic & Biomolecular Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

PMC. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

-

Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

Semantic Scholar. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

-

Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester. Retrieved from [Link]

-

PubMed. (2004). 3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH. Retrieved from [Link]

-

PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Journal of Materials Chemistry B (RSC Publishing). (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 374538-03-1|2-Methoxycarbonylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid | 1048330-10-4 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. targetmol.com [targetmol.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-methylphenylboronic acid

CAS Number: 1451374-90-5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Methoxycarbonyl)-2-methylphenylboronic acid, a key building block in modern synthetic chemistry. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their pivotal role in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

The specific substitution pattern of 3-(Methoxycarbonyl)-2-methylphenylboronic acid offers a unique combination of steric and electronic properties. The ortho-methyl group introduces steric hindrance that can influence the rotational dynamics (atropisomerism) of the resulting biaryl products, a critical consideration in designing molecules with specific three-dimensional conformations.[4] The meta-methoxycarbonyl group, being electron-withdrawing, modulates the electronic properties of the aromatic ring, which can affect reaction kinetics and the subsequent reactivity of the synthesized biaryl.

This guide will delve into the synthesis, characterization, and application of this versatile reagent, providing field-proven insights to enable its effective utilization in complex synthetic campaigns.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use.

| Property | Value | Source |

| CAS Number | 1451374-90-5 | [5] |

| Molecular Formula | C₉H₁₁BO₄ | [5] |

| Molecular Weight | 193.99 g/mol | |

| Appearance | White to off-white solid | |

| IUPAC Name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | [5] |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Safety and Handling: 3-(Methoxycarbonyl)-2-methylphenylboronic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust. In case of contact with eyes, rinse cautiously with water for several minutes.

Synthesis Protocol: A Guided Approach

The synthesis of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is not widely documented in peer-reviewed literature. However, a robust and logical synthetic route can be designed based on established organometallic methodologies, specifically the lithiation-borylation of a suitable aryl halide precursor.[6][7]

The proposed synthesis starts from the commercially available 2-bromo-6-methylbenzoic acid. The synthesis is a multi-step process involving esterification followed by a low-temperature halogen-metal exchange and subsequent trapping with a borate ester.

Step 1: Esterification of 2-Bromo-6-methylbenzoic Acid

The initial step is the protection of the carboxylic acid as a methyl ester. This prevents interference from the acidic proton in the subsequent lithiation step.

Reaction: 2-Bromo-6-methylbenzoic acid + Methanol --(H⁺)--> Methyl 2-bromo-6-methylbenzoate + H₂O

Detailed Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylbenzoic acid (10.0 g, 46.5 mmol).

-

Reagent Addition: Add methanol (100 mL) and concentrated sulfuric acid (2 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield methyl 2-bromo-6-methylbenzoate as a colorless to pale yellow liquid.[8]

Step 2: Lithiation-Borylation to form 3-(Methoxycarbonyl)-2-methylphenylboronic acid

This critical step involves a halogen-metal exchange at low temperature to form an aryllithium species, which is then quenched with a trialkyl borate.[9]

Workflow Diagram:

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. chembk.com [chembk.com]

- 9. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

3-(Methoxycarbonyl)-2-methylphenylboronic acid molecular weight

An In-depth Technical Guide to 3-(Methoxycarbonyl)-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-2-methylphenylboronic acid, a key organoboron intermediate in modern organic synthesis. We will delve into its fundamental physicochemical properties, safety and handling protocols, and its principal application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers field-proven experimental methodologies and explains the causal relationships behind procedural choices, aiming to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.

Introduction

Organoboronic acids have emerged as indispensable tools in synthetic chemistry, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation. Among these, 3-(Methoxycarbonyl)-2-methylphenylboronic acid is a valuable reagent, distinguished by its substituted phenyl ring which allows for the introduction of sterically hindered and electronically modulated moieties into target structures.

The strategic placement of a methyl group ortho to the boronic acid and a methoxycarbonyl group meta to it provides a unique combination of steric and electronic properties. These features are critical in the synthesis of biaryl compounds, which form the core scaffold of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] This guide serves as a practical resource for scientists leveraging this specific boronic acid to construct complex molecular architectures with high precision and efficiency.

Physicochemical Properties and Chemical Identifiers

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application and safe handling. 3-(Methoxycarbonyl)-2-methylphenylboronic acid is typically supplied as a solid, and its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | [2] |

| CAS Number | 1451374-90-5 | [2] |

| Molecular Formula | C₉H₁₁BO₄ | [2] |

| Molecular Weight | 193.99 g/mol | [2] |

| Appearance | White to yellow solid/powder | |

| Purity | Typically ≥97% | |

| InChI Key | OFQQQFUIQMLXRI-UHFFFAOYSA-N | [2] |

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be strictly followed when handling 3-(Methoxycarbonyl)-2-methylphenylboronic acid. Boronic acids as a class are generally considered irritants.

3.1. Hazard Identification

While a specific safety data sheet (SDS) for this exact CAS number is not broadly available, data from closely related structural analogs and the general class of arylboronic acids indicate the following potential hazards:

| GHS Classification | Hazard Statement | Pictogram | Precautionary Codes |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280, P302+P352, P332+P313 |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280, P305+P351+P338 |

Note: This information is based on data for similar compounds and should be used as a guideline. Always consult the specific SDS provided by the supplier.[3][4]

3.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3] Avoid dust formation.

3.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]

-

For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-(Methoxycarbonyl)-2-methylphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, providing a powerful method for synthesizing biaryl compounds.[6]

4.1. The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

4.2. Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling using 3-(Methoxycarbonyl)-2-methylphenylboronic acid with an aryl bromide.

Objective: To synthesize Methyl 2'-methyl-[1,1'-biphenyl]-3-carboxylate.

Reagents & Materials:

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| Bromobenzene | 157.01 | 157 mg | 1.0 | Electrophile |

| 3-(Methoxycarbonyl)-2-methylphenylboronic acid | 193.99 | 233 mg | 1.2 | Nucleophile |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 23 mg | 0.02 (2 mol%) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | Base |

| 1,4-Dioxane | - | 8 mL | - | Solvent |

| Water | - | 2 mL | - | Co-solvent |

Workflow Diagram:

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Methoxycarbonyl)-2-methylphenylboronic acid (233 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Finally, add bromobenzene (157 mg, 1.0 mmol) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts. The purpose of the extraction is to move the desired organic product from the aqueous/polar solvent mixture into an organic solvent from which it can be easily isolated.

-

Drying and Concentration: Wash the combined organic layers with brine (20 mL), then dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.[7][8]

Conclusion

3-(Methoxycarbonyl)-2-methylphenylboronic acid stands as a highly effective and strategic building block for the synthesis of substituted biaryl compounds. Its unique substitution pattern offers chemists precise control over the steric and electronic environment of the target molecule. The robust and well-understood Suzuki-Miyaura coupling protocol enables its reliable incorporation into a wide array of molecular frameworks. A firm grasp of its properties, safety requirements, and reaction mechanisms, as detailed in this guide, is essential for its successful application in advancing the frontiers of drug discovery and materials science.

References

-

Hayashi, T., et al. Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones. Organic Syntheses. [Link]

-

PubChem. 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Ruthenium-Catalysed C-H (Hetero)arylation of 2-Arylpyridines. [Link]

-

PubChem. (3-Methoxyphenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 4-phenylbutyric acid. [Link]

-

Carl ROTH. Safety Data Sheet: Palmitic acid. [Link]

-

Pace, V., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Kaczmarczyk, S., et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. (3-Methoxyphenyl)boronic acid | C7H9BO3 | CID 2734370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

3-(Methoxycarbonyl)-2-methylphenylboronic acid synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Methoxycarbonyl)-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block for Modern Chemistry

3-(Methoxycarbonyl)-2-methylphenylboronic acid (CAS No. 1451374-90-5) is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic synthesis.[1][2] Its strategic placement of a methyl group, a methoxycarbonyl group, and a boronic acid moiety on a phenyl ring makes it an invaluable reagent for creating sterically hindered and electronically tuned biaryl structures. These structures are frequently encountered in the core of pharmaceuticals, agrochemicals, and advanced materials.

The primary utility of this compound lies in its application as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[3] This palladium-catalyzed cross-coupling reaction forges carbon-carbon bonds with exceptional efficiency and functional group tolerance, making it a cornerstone of modern drug discovery.[4] The ortho-methyl group introduces steric hindrance that can influence the atropisomerism of the resulting biaryl product, a critical consideration in medicinal chemistry for controlling molecular conformation.[5][6] The meta-methoxycarbonyl group acts as an electron-withdrawing group, modulating the electronic properties of the molecule and providing a handle for further synthetic transformations.

This guide provides a comprehensive overview of a reliable synthetic protocol for 3-(Methoxycarbonyl)-2-methylphenylboronic acid, detailed characterization methods to ensure its identity and purity, and insights into its handling and application.

Physicochemical and Safety Data

A summary of the key properties and safety information for 3-(Methoxycarbonyl)-2-methylphenylboronic acid is presented below.

| Property | Value | Source |

| CAS Number | 1451374-90-5 | [1][2] |

| Molecular Formula | C₉H₁₁BO₄ | [1][2] |

| Molecular Weight | 193.99 g/mol | [1][2] |

| IUPAC Name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | [1] |

| Physical Form | White to off-white solid | N/A |

| Purity (Typical) | >98% | [1] |

Hazard Summary:

According to supplier safety data, this compound is classified with the following hazards:

-

GHS07 (Harmful/Irritant) [1]

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures: Standard laboratory precautions should be strictly followed. Use in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis Protocol: A Field-Proven Approach

The synthesis of arylboronic acids is most reliably achieved through the borylation of an organometallic intermediate. The following protocol details a robust method starting from the corresponding aryl bromide, methyl 2-bromo-6-methylbenzoate. This method involves a halogen-metal exchange to form an aryllithium species, which is then trapped with a borate ester, followed by acidic hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic pathway for 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

Rationale Behind Experimental Choices

-

Starting Material: Methyl 2-bromo-6-methylbenzoate is chosen as it is commercially available or readily synthesized. The bromine atom is sufficiently reactive for halogen-metal exchange.

-

Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to dissolve the reactants and stabilize the organolithium intermediate. The reaction is conducted at -78 °C (a dry ice/acetone bath) to prevent side reactions, such as the reaction of the highly basic n-butyllithium with the ester group of another molecule.

-

Reagents:

-

n-Butyllithium (n-BuLi): A strong organometallic base required to efficiently perform the halogen-metal exchange at a low temperature.

-

Trimethyl Borate (B(OMe)₃): The electrophilic boron source. It readily reacts with the nucleophilic aryllithium species. Triisopropyl borate is an alternative that can sometimes give higher yields.

-

Hydrochloric Acid (HCl): Used during the workup to hydrolyze the intermediate boronate ester to the final boronic acid and to neutralize any remaining base.

-

Detailed Step-by-Step Methodology

Materials and Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Syringes for liquid transfer

-

Methyl 2-bromo-6-methylbenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator and high-vacuum line

Protocol:

-

Setup: Assemble a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar). Equip it with a stir bar, a thermometer, and septa for reagent addition.

-

Dissolution: Add methyl 2-bromo-6-methylbenzoate (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.[7]

-

Borylation: Add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2-3 hours.

-

Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl. Stir vigorously for at least 1 hour until two clear phases are observed. The acidic condition hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold diethyl ether or pentane to yield the pure 3-(Methoxycarbonyl)-2-methylphenylboronic acid.[8]

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical, self-validating step of the protocol. A combination of spectroscopic and physical methods should be employed.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-7.8 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), ~5.5-6.5 (br s, 2H, B(OH)₂), 3.92 (s, 3H, OCH₃), 2.55 (s, 3H, Ar-CH₃). Note: B(OH)₂ protons are broad and may be exchangeable with D₂O. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~168.0 (C=O), ~140.0 (Ar-C), ~135.0 (Ar-C), ~132.0 (Ar-C), ~130.0 (Ar-C), ~128.0 (Ar-C), ~125.0 (C-B, often weak/broad), 52.5 (OCH₃), 22.0 (Ar-CH₃). |

| Mass Spec (ESI-) | m/z: [M-H]⁻ calculated for C₉H₁₀BO₄⁻: 193.06. |

| FT-IR (KBr, cm⁻¹) | ~3500-3200 (br, O-H stretch), ~3000 (Ar C-H stretch), ~1720 (s, C=O stretch), ~1600, 1450 (C=C stretch), ~1350 (B-O stretch). |

| Melting Point | To be determined experimentally. |

Interpreting the Data

-

¹H NMR: The proton NMR spectrum is the most powerful tool for structural confirmation. The distinct singlets for the methoxy and methyl groups, along with the characteristic splitting pattern of the three aromatic protons, provide a clear fingerprint of the molecule. The disappearance of the broad B(OH)₂ signal upon shaking the sample with a drop of D₂O further confirms its identity.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy, providing definitive proof of the molecular formula.

-

FT-IR: The infrared spectrum validates the presence of key functional groups: the broad O-H band is characteristic of the boronic acid, while the strong carbonyl (C=O) absorption confirms the presence of the ester.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The primary application of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide variety of organic halides and triflates (aryl, vinyl, alkyl) to synthesize complex molecular architectures.

General Suzuki-Miyaura Reaction Scheme

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The reaction typically requires a palladium catalyst, a base, and an appropriate solvent system. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[4][9] This boronic acid's structure makes it an ideal candidate for synthesizing molecules where controlling dihedral angles and steric interactions is key to biological activity or material properties.

References

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Moshang Chemical. (3-(methoxycarbonyl)-2-methylphenyl)boronic acid - CAS 1451374-90-5. [Link]

-

Kowalik, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

-

Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (3-(methoxycarbonyl)-2-methylphenyl)boronic acid - CAS号 1451374-90-5 - 摩熵化学 [molaid.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 7. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 3-(Methoxycarbonyl)-2-methylphenylboronic Acid

Introduction

3-(Methoxycarbonyl)-2-methylphenylboronic acid, with CAS Number 1451374-90-5, is a bespoke building block in modern organic synthesis.[1] Its trifunctional nature, featuring a boronic acid, a methyl ester, and a sterically demanding ortho-methyl group, makes it a valuable reagent in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The precise spatial and electronic arrangement of these functional groups dictates its reactivity, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

A comprehensive understanding of the structural integrity and purity of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is paramount for its effective application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for elucidating its molecular structure and confirming its identity. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation, recommended experimental protocols, and strategies to overcome common challenges associated with the NMR analysis of boronic acids.

It is important to note that experimental NMR data for this specific compound is not widely available in peer-reviewed literature. Therefore, the spectral data and interpretations presented herein are based on highly accurate predictive models, supplemented with empirical knowledge from closely related structural analogs.

Molecular Structure and Predicted NMR Data

The structural formula of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is presented below, with atoms numbered for the purpose of NMR assignment.

Caption: Molecular structure of 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 3-(Methoxycarbonyl)-2-methylphenylboronic acid in a non-interacting solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methyl ester protons, and the ortho-methyl protons. The boronic acid protons (-B(OH)₂) often present as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and water content.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H4 | 7.85 | d | 7.6 |

| H5 | 7.30 | t | 7.6 |

| H6 | 7.95 | d | 7.6 |

| OCH₃ | 3.90 | s | - |

| Ar-CH₃ | 2.60 | s | - |

| B(OH)₂ | 5.0 - 8.0 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-B) | 135.0 |

| C2 (C-CH₃) | 142.0 |

| C3 (C-COOCH₃) | 130.0 |

| C4 | 133.0 |

| C5 | 128.0 |

| C6 | 136.0 |

| C=O | 168.0 |

| OCH₃ | 52.5 |

| Ar-CH₃ | 22.0 |

Spectral Interpretation: A Deeper Dive

¹H NMR Spectrum:

-

Aromatic Region (7.0 - 8.0 ppm): The three aromatic protons (H4, H5, and H6) form an AMX spin system. H6 is expected to be the most downfield-shifted proton due to the deshielding effects of the adjacent boronic acid group and the methoxycarbonyl group in the meta position. H4 will also be downfield due to the ortho-methoxycarbonyl group. The H5 proton, being meta to both the boronic acid and the methoxycarbonyl group, is expected to be the most upfield of the aromatic signals and will likely appear as a triplet due to coupling with both H4 and H6. H4 and H6 will appear as doublets.

-

Methoxy Protons (OCH₃, ~3.90 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet, as they are not coupled to any other protons.

-

Methyl Protons (Ar-CH₃, ~2.60 ppm): The protons of the methyl group attached to the aromatic ring will also appear as a singlet.

-

Boronic Acid Protons (B(OH)₂, 5.0 - 8.0 ppm): These protons are acidic and readily exchange with any trace amounts of water in the deuterated solvent. This exchange process leads to a broad signal, which may sometimes be difficult to observe. In solvents like DMSO-d₆, which can form strong hydrogen bonds, this signal may be sharper and more distinct.

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O, ~168.0 ppm): The ester carbonyl carbon is typically found in this downfield region.

-

Aromatic Carbons (128.0 - 142.0 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boron atom (C1) often shows a broader signal due to quadrupolar relaxation of the boron nucleus. The carbons bearing the electron-withdrawing methoxycarbonyl group (C3) and the electron-donating methyl group (C2) will be significantly shifted.

-

Methoxy Carbon (OCH₃, ~52.5 ppm): This signal corresponds to the carbon of the methyl ester.

-

Methyl Carbon (Ar-CH₃, ~22.0 ppm): The carbon of the methyl group on the aromatic ring will appear in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition

The following protocol is a validated starting point for the acquisition of high-quality NMR spectra of 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

1. Sample Preparation:

-

Analyte: 5-10 mg of 3-(Methoxycarbonyl)-2-methylphenylboronic acid.

-

Solvent: 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical.

-

DMSO-d₆: Often the preferred solvent for boronic acids as it disrupts the formation of boroxine anhydrides and allows for the observation of the B(OH)₂ protons.

-

CDCl₃: Can be used, but may lead to broader signals or the presence of multiple species if boroxine formation occurs.

-

Methanol-d₄: Will lead to the exchange of the B(OH)₂ protons with the solvent's deuterium, causing this signal to disappear.

-

-

Procedure:

-

Accurately weigh the sample into a clean, dry NMR tube.

-

Add the deuterated solvent.

-

Cap the tube and gently sonicate or vortex until the sample is fully dissolved.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

3. Data Processing:

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Experimental workflow for NMR analysis.

Challenges and Considerations: The Boroxine Issue

A significant challenge in the NMR analysis of arylboronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.

Caption: Equilibrium between boronic acid and its boroxine trimer.

The presence of both the monomeric boronic acid and the boroxine in solution can lead to complex and often broad NMR spectra, making interpretation difficult. The equilibrium between these two forms is influenced by factors such as solvent, concentration, and temperature.

Mitigation Strategies:

-

Choice of Solvent: As previously mentioned, using a coordinating solvent like DMSO-d₆ or adding a small amount of D₂O can help to break up the boroxine and favor the monomeric form, resulting in sharper and more easily interpretable spectra.

-

Low Concentration: Running the NMR at a lower concentration can also shift the equilibrium towards the monomeric species.

-

Temperature: In some cases, acquiring the spectrum at an elevated temperature can help to sharpen the signals.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of 3-(Methoxycarbonyl)-2-methylphenylboronic acid, based on predictive modeling and established spectroscopic principles. By following the detailed experimental protocol and being mindful of the potential for boroxine formation, researchers, scientists, and drug development professionals can confidently characterize this important synthetic building block. The accurate interpretation of NMR data is a critical step in ensuring the quality and reactivity of this reagent, ultimately contributing to the successful synthesis of novel chemical entities.

References

Sources

An In-Depth Technical Guide to the Crystal Structure of 3-(Methoxycarbonyl)-2-methylphenylboronic acid

Abstract

This technical guide provides a comprehensive exploration of 3-(Methoxycarbonyl)-2-methylphenylboronic acid, a compound of significant interest to researchers in medicinal chemistry and materials science. While a definitive published crystal structure for this specific molecule is not yet publicly available, this document synthesizes established principles from the crystallography of analogous phenylboronic acids to present a predictive analysis of its solid-state architecture. We furnish detailed, field-proven protocols for the synthesis, purification, and single-crystal X-ray diffraction analysis of the title compound. The guide elucidates the anticipated supramolecular synthons, particularly the characteristic hydrogen-bonded dimers, and discusses the likely influence of the methoxycarbonyl and methyl substituents on the overall crystal packing. This document is intended to serve as a foundational resource for scientists engaged in the design and development of novel therapeutics and functional materials, providing both the theoretical framework and the practical methodologies required to investigate and understand the crystalline state of this and related boronic acid derivatives.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is well-documented, enabling the construction of complex biaryl systems prevalent in many pharmaceutical agents[1]. Beyond their role as synthetic intermediates, the boronic acid moiety itself is a powerful pharmacophore. It can act as a transition-state analog, forming reversible covalent bonds with the catalytic serine residues of various enzymes. This mechanism has led to the development of potent inhibitors for targets such as β-lactamases, which are key drivers of antibiotic resistance[2][3].

3-(Methoxycarbonyl)-2-methylphenylboronic acid (Figure 1) is a bifunctional molecule whose properties are dictated by the interplay of its three key components: the reactive boronic acid, the electron-withdrawing methoxycarbonyl group, and the sterically influential methyl group. Understanding the three-dimensional arrangement of these groups in the solid state is paramount. The crystal structure governs critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, which are all decisive factors in drug development.

Table 1: Physicochemical Properties of 3-(Methoxycarbonyl)-2-methylphenylboronic acid

| Property | Value | Source |

| CAS Number | 1451374-90-5 | [4] |

| Molecular Formula | C₉H₁₁BO₄ | [4] |

| Molecular Weight | 193.99 g/mol | [4] |

| IUPAC Name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | [4] |

| Canonical SMILES | COC(=O)C1=CC=CC(B(O)O)=C1C | [4] |

| Purity | Typically >98% | [4] |

Synthesis and Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This section outlines a robust and reproducible methodology.

Proposed Synthetic Pathway

A common and effective method for the synthesis of arylboronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent, followed by hydrolysis. An alternative and often more direct route involves a lithium-halogen exchange followed by quenching with a trialkyl borate. The latter is proposed here, starting from the commercially available methyl 2-bromo-6-methylbenzoate[5][6][7].

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Materials:

-

Methyl 2-bromo-6-methylbenzoate (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

-

Triisopropyl borate (1.2 eq)

-

Hydrochloric Acid (2 M aqueous solution)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-bromo-6-methylbenzoate and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate dropwise. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

-

Quenching and Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of 2 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization as described below.

Experimental Protocol: Purification and Crystal Growth

The key to successful X-ray diffraction is the growth of a well-ordered single crystal. This is best achieved through slow recrystallization.

Procedure:

-

Solvent Selection: Determine a suitable solvent system. A common choice for phenylboronic acids is a mixed solvent system like toluene/heptane or water/ethanol. The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

-

Dissolution: Dissolve the crude boronic acid in a minimal amount of the chosen solvent (or the more soluble component of a mixed system) at an elevated temperature. A suspension should be heated until a clear solution is obtained[8].

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them[8].

-

Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

Crystal Formation: Once at room temperature, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield. Avoid rapid temperature changes or agitation, which can lead to the formation of polycrystalline powder.

-

Isolation: Isolate the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Determination and Analysis of the Crystal Structure

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: Standard workflow for single-crystal X-ray diffraction.

Anticipated Crystal Structure and Intermolecular Interactions

Based on extensive studies of phenylboronic acids, a highly probable packing motif for 3-(Methoxycarbonyl)-2-methylphenylboronic acid can be predicted. The structure will almost certainly be dominated by the formation of a robust, hydrogen-bonded homodimer through the boronic acid groups[9][10][11].

Key Features:

-

Boronic Acid Dimer: Two molecules will associate via a pair of O—H⋯O hydrogen bonds, forming a characteristic eight-membered ring (R²₂(8) graph set notation). This synthon is a cornerstone of boronic acid crystal engineering[11][12].

-

Role of the Carbonyl Group: The carbonyl oxygen of the methoxycarbonyl group is a potent hydrogen bond acceptor. It is highly probable that this group will participate in secondary hydrogen bonding with the remaining boronic acid hydroxyl proton of an adjacent dimer. This interaction would link the primary dimers into extended chains or sheets[12].

-

Steric Influence: The methyl group at the 2-position and the methoxycarbonyl group at the 3-position are ortho to each other. This steric crowding will likely cause the methoxycarbonyl group to be twisted out of the plane of the benzene ring. The exact dihedral angle is a key parameter that will be revealed by the crystal structure determination[12].

-

π-Stacking: Depending on the arrangement of the extended hydrogen-bonded networks, offset face-to-face π-stacking interactions between the phenyl rings of adjacent molecules may further stabilize the crystal lattice[10][12].

Caption: Predicted primary and secondary hydrogen-bonding interactions.

Crystallographic Data

Upon successful structure solution and refinement, the data is typically deposited in the Cambridge Crystallographic Data Centre (CCDC)[13][14]. The resulting crystallographic information file (CIF) contains all relevant parameters, which are summarized in a standard table format.

Table 2: Representative Crystallographic Data Table (Hypothetical)

| Parameter | Description | Anticipated Value |

| Crystal System | The crystal lattice system. | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁/c or P-1 |

| a, b, c (Å) | Unit cell dimensions. | 10-20 Å |

| α, β, γ (°) | Unit cell angles. | β ≈ 90-110° for monoclinic |

| Volume (ų) | Volume of the unit cell. | ~1000-2000 ų |

| Z | Number of molecules per unit cell. | 2, 4, or 8 |

| R-factor (R₁) | Measure of agreement between model and data. | < 0.05 for a good structure |

| Hydrogen Bonds | Key intermolecular distances and angles. | O-H···O distances ≈ 2.6-2.8 Å |

Implications for Drug Development and Materials Science

A definitive crystal structure provides invaluable, actionable intelligence for researchers.

-

For Drug Development Professionals:

-

Polymorph Screening: Identifying the most stable crystalline form is a regulatory requirement and is critical for consistent product performance. Different polymorphs can arise from subtle variations in intermolecular interactions.

-

Solubility and Formulation: The strength of the crystal lattice, dictated by the hydrogen bonding and packing efficiency, directly impacts the energy required to dissolve the compound. This knowledge guides the selection of excipients and formulation strategies.

-

Structure-Activity Relationship (SAR): While SAR is often studied in solution, the solid-state conformation provides a low-energy snapshot of the molecule, which can inform the design of more rigid analogs with improved binding affinity to biological targets[2].

-

-

For Materials Scientists:

-

Crystal Engineering: Understanding how the substituents direct the supramolecular assembly allows for the rational design of co-crystals with tailored properties (e.g., altered melting points, stability, or optical properties)[10][11].

-

Predicting Material Properties: The crystal packing can influence bulk properties such as mechanical strength and thermal expansion.

-

Conclusion

While awaiting experimental determination, the crystal structure of 3-(Methoxycarbonyl)-2-methylphenylboronic acid can be confidently predicted to be a highly ordered system governed by a hierarchy of intermolecular forces. The primary and most energetic interaction will be the formation of boronic acid homodimers. These robust synthons will likely be further organized into one- or two-dimensional arrays by secondary hydrogen bonds involving the methoxycarbonyl group. The precise packing and the degree of twisting of the substituents will be critical determinants of the final solid-state properties. The methodologies and predictive analyses detailed in this guide provide a robust framework for any researcher seeking to synthesize, crystallize, and structurally characterize this important molecule, thereby accelerating its potential application in both medicine and materials science.

References

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. Available at: [Link]

-

Ferromagnetic Spin Interaction Through the Inter-Heteromolecular Hydrogen Bond: A 1:1 Crystalline Complex of Phenylboronic Acid and Phenyl Nitronyl Nitroxide. Taylor & Francis Online. Available at: [Link]

-

Two Cocrystals of Phenazine with Different Phenylboronic Acids. MDPI. Available at: [Link]

-

Phenylboronic acids in crystal engineering: Utility of the energetically unfavorable syn,syn-conformation in co-crystal design. ResearchGate. Available at: [Link]

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]

-

Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. MDPI. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]

- Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. Google Patents.

-

X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer. ResearchGate. Available at: [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. IUCr Journals. Available at: [Link]

-

Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. Redalyc. Available at: [Link]

-

View of Synthesis, NMR and X-Ray Diffraction Analysis of Boron Complexes Derived from Hydroxychalcones. J. Mex. Chem. Soc. Available at: [Link]

-

CCDC: The Cambridge Crystallographic Data Centre. CCDC. Available at: [Link]

-

Methyl 2-bromo-6-methylbenzoate. PubChem. Available at: [Link]

Sources

- 1. 3-甲氧羰基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Methyl 2-bromo-6-methylbenzoate | C9H9BrO2 | CID 11564857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-bromo-6-methylbenzoate CAS#: 99548-56-8 [m.chemicalbook.com]

- 7. Methyl 2-Bromo-6-Methylbenzoate | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tara.tcd.ie [tara.tcd.ie]

- 13. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Reactivity and Application of 3-(Methoxycarbonyl)-2-methylphenylboronic acid

Abstract

3-(Methoxycarbonyl)-2-methylphenylboronic acid is a substituted arylboronic acid of significant interest in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern—featuring a sterically demanding ortho-methyl group and an electron-withdrawing meta-methoxycarbonyl group—creates a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's core chemical properties, delves into the interplay of steric and electronic effects that govern its behavior, and presents a detailed, field-proven protocol for its most common application: the Suzuki-Miyaura cross-coupling reaction. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists aiming to leverage this versatile building block in complex synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Chemical Properties & Identifiers

The key physicochemical data for 3-(Methoxycarbonyl)-2-methylphenylboronic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 1451374-90-5 | [1] |

| Molecular Formula | C₉H₁₁BO₄ | [1] |

| Molecular Weight | 193.99 g/mol | [1] |

| IUPAC Name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | [1] |

| Appearance | White to yellow solid | [2][3] |

| Purity | Typically ≥95-98% | [1][4] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [2][3][4] |

Structure

The structural arrangement of the functional groups is the primary determinant of the compound's reactivity.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The general laboratory procedure follows a logical sequence from setup to purification.

Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol describes the coupling of 3-(Methoxycarbonyl)-2-methylphenylboronic acid with a generic aryl bromide.

Self-Validating System: Each step is designed to ensure success, with built-in checks and explanations for key choices.

-

Reaction Setup & Inerting (Causality: Catalyst Protection):

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), 3-(Methoxycarbonyl)-2-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. K₂CO₃ is chosen as a competent base that is unlikely to cause ester hydrolysis.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.

-

-

Solvent and Reagent Addition (Causality: Solubility & Activation):

-

Through the septum, add degassed solvents. A common choice is a 2-phase mixture like Toluene and Water (e.g., 4:1 v/v) or a single solvent like 1,4-Dioxane with a small amount of water.

-

Expertise & Experience: Solvents must be degassed (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4.4 mol%) to the flask as solids or as a solution in the reaction solvent.

-

-

Reaction Execution and Monitoring (Causality: Driving the Reaction):

-

Immerse the flask in a pre-heated oil bath at 90-100 °C and stir vigorously.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by periodically taking a small aliquot from the reaction mixture. The reaction is complete upon full consumption of the limiting reagent (the aryl bromide).

-

-

Workup and Extraction (Causality: Product Isolation):

-

Once complete, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate (EtOAc) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and then with a saturated sodium chloride solution (brine). The brine wash helps to remove residual water from the organic phase.

-

Trustworthiness: This aqueous workup removes the inorganic base, boron by-products, and any water-soluble components.

-

-

Purification and Characterization (Causality: Ensuring Purity):

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Trustworthiness: The final, pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus validating the success of the protocol.

-

Conclusion

3-(Methoxycarbonyl)-2-methylphenylboronic acid is a powerful synthetic building block whose reactivity is governed by a delicate balance of steric hindrance and electronic activation. Its successful application in Suzuki-Miyaura cross-coupling hinges on a rational choice of catalyst, ligand, and base to overcome the challenge of the ortho-methyl group while preserving the integrity of the meta-ester. By understanding the underlying mechanistic principles and applying robust, self-validating protocols, researchers can effectively utilize this reagent to construct complex molecular architectures for drug discovery and materials science.

References

-

Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

-

The influence of ortho-substituents on the properties of phenylboronic acids - ResearchGate. (URL: [Link])

-

The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing). (URL: [Link])

-

Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF - ResearchGate. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (URL: [Link])

-

3-Methoxycarbonyl-5-nitrophenyl boronic acid: high affinity diol recognition at neutral pH - PubMed. (URL: [Link])

- CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google P

Sources

A Technical Guide to the Stability and Storage of 3-(Methoxycarbonyl)-2-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxycarbonyl)-2-methylphenylboronic acid is a vital reagent in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. The efficacy and reproducibility of these reactions are intrinsically linked to the purity and stability of the boronic acid starting material. This guide provides a comprehensive technical overview of the factors governing the stability of 3-(Methoxycarbonyl)-2-methylphenylboronic acid, details its primary degradation pathways, and establishes field-proven protocols for its optimal storage, handling, and purity assessment.

Introduction: The Critical Role of Reagent Integrity

Arylboronic acids are foundational building blocks in pharmaceutical and materials science. Their utility in carbon-carbon bond formation is unparalleled, yet their chemical nature presents inherent stability challenges.[1][2] For 3-(Methoxycarbonyl)-2-methylphenylboronic acid, the presence of the boronic acid moiety, an electron-withdrawing ester, and an adjacent methyl group creates a unique chemical environment that dictates its reactivity and stability. Understanding the degradation mechanisms is not merely an academic exercise; it is a prerequisite for ensuring reaction efficiency, minimizing byproduct formation, and achieving reproducible results in complex synthetic campaigns. This guide serves as an authoritative resource for any researcher employing this specific boronic acid, aiming to preserve its integrity from the stockroom to the reaction flask.

Structural Features and Inherent Stability Considerations

The stability of 3-(Methoxycarbonyl)-2-methylphenylboronic acid is a direct consequence of its molecular architecture. The key functional groups each contribute to its overall chemical behavior.

-

The Boronic Acid Group [-B(OH)₂]: This is the most reactive and sensitive part of the molecule. It is a mild Lewis acid and is susceptible to several degradation pathways.[1]

-

The Methoxycarbonyl Group [-CO₂Me]: As an electron-withdrawing group, the ester influences the electronic properties of the phenyl ring and the C-B bond, which can affect its susceptibility to certain degradation reactions like protodeboronation.

-

The Ortho-Methyl Group [-CH₃]: The methyl group provides steric hindrance around the boronic acid functionality. This can influence the rate of intermolecular reactions, such as the formation of boroxine anhydrides.

Primary Degradation Pathways

There are two principal, non-radical pathways through which arylboronic acids degrade: boroxine formation and protodeboronation.

Boroxine Formation: The Dehydration Equilibrium

The most common and reversible degradation pathway for boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][3][4] This is an equilibrium process that can occur spontaneously upon storage, especially if the compound is exposed to heat or stored under vacuum.[5]

-

Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.

-